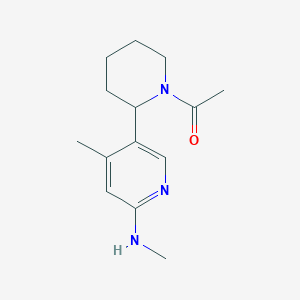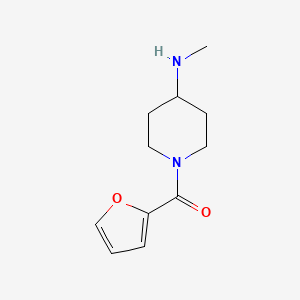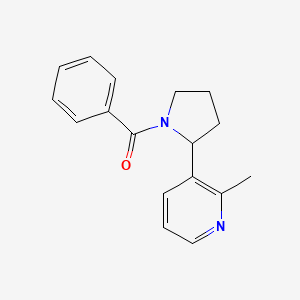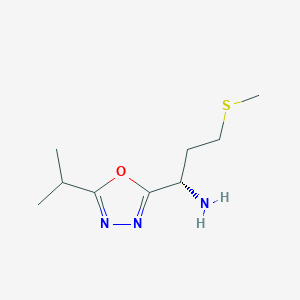![molecular formula C10H13ClN2O4S B11810775 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole-based compounds are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using 3-chloropropanol or similar reagents.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(3-oxopropyl)-1H-benzo[d]imidazole-5-sulfonic acid.
Reduction: Formation of 2-(3-hydroxypropyl)-1,2-dihydro-1H-benzo[d]imidazole-5-sulfonic acid.
Substitution: Formation of sulfonate esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to active sites of enzymes or receptors, while the sulfonic acid group can enhance solubility and ionic interactions. The benzimidazole core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxypropyl)-1H-benzimidazole: Lacks the sulfonic acid group, which may reduce its solubility and ionic interactions.
1H-benzimidazole-5-sulfonic acid: Lacks the hydroxypropyl group, which may affect its binding affinity and specificity.
2-(3-Hydroxypropyl)-1H-imidazole-4-sulfonic acid: Similar structure but with different positioning of the sulfonic acid group, which can influence its reactivity and biological activity.
Uniqueness
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride is unique due to the combination of the hydroxypropyl and sulfonic acid groups attached to the benzimidazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H13ClN2O4S |
|---|---|
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
2-(3-hydroxypropyl)-3H-benzimidazole-5-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O4S.ClH/c13-5-1-2-10-11-8-4-3-7(17(14,15)16)6-9(8)12-10;/h3-4,6,13H,1-2,5H2,(H,11,12)(H,14,15,16);1H |
InChI-Schlüssel |
IUWRFVLMWGKXCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=N2)CCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)





![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)






